REACTION_CXSMILES
|
[NH:1]1[CH2:11][CH2:10][CH:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:3][CH2:2]1.C(N(CC)CC)C.[CH3:19][N:20]([CH3:24])[C:21](Cl)=[O:22].O>ClCCl>[CH3:19][N:20]([CH3:24])[C:21]([N:1]1[CH2:2][CH2:3][CH:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:10][CH2:11]1)=[O:22]
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Name
|
|
Quantity
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31.44 g
|
Type
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reactant
|
Smiles
|
N1CCC(C(=O)OCC)CC1
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Name
|
|
Quantity
|
50.2 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
27.6 mL
|
Type
|
reactant
|
Smiles
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CN(C(=O)Cl)C
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Name
|
|
Quantity
|
100 mL
|
Type
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reactant
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Smiles
|
O
|
Type
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CUSTOM
|
Details
|
The mixture was stirred for 18 hours while the temperature
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was elevating to room temperature
|
Type
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CUSTOM
|
Details
|
the organic layer was taken by separatory funnel
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane (50 ml×2)
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Type
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ADDITION
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Details
|
the extracts were mixed with the organic layer
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with 1N-hydrochloric acid (100 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |